[3,3'-Bipyridine]-5-carbonitrile
Overview
Description
Bipyridines are a class of chemical compounds which are known for their ability to act as ligands in coordination chemistry . They are characterized by two pyridine moieties linked together .
Synthesis Analysis
The synthesis of bipyridines often involves palladium-catalyzed reactions . For instance, Ye et al. reported the synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine .Molecular Structure Analysis
The structure of bipyridine complexes can be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application or Experimental Procedures
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst. Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
Results or Outcomes
The synthesis of bipyridine derivatives has been advanced over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions. Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .
Proton Transfer Photophysics
Specific Scientific Field
Summary of the Application
The excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP (OH) 2) system has interested a lot of researchers from both the experimental and the theoretical sides .
Methods of Application or Experimental Procedures
The ESIPT process in BP (OH) 2 system has been studied in various organized media, like, micelles, vesicles, fibrils, etc .
Results or Outcomes
The ESIPT process in BP (OH) 2 system has found extensive application in determining the nature of the microenvironment of different chemical as well as biological confinements .
Ligands in Transition-Metal Catalysis
Specific Scientific Field
Summary of the Application
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .
Methods of Application or Experimental Procedures
Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
Results or Outcomes
Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity. There are several recent reviews on the synthesis of bipyridine derivatives .
Treatment of Congestive Heart Failure
Specific Scientific Field
Summary of the Application
The 3,4’-bipyridine derivatives inamrinone and milrinone are used occasionally for short term treatment of congestive heart failure .
Methods of Application or Experimental Procedures
They inhibit phosphodiesterase and thus increasing cAMP, exerting positive inotropy and causing vasodilation .
Results or Outcomes
These compounds have been found to be effective in the short-term treatment of congestive heart failure .
Supramolecular Structures
Specific Scientific Field
Summary of the Application
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including supramolecular structures .
Methods of Application or Experimental Procedures
The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
Results or Outcomes
The synthesis of functionalized bipyridines and their applications, ranging from novel synthetic transformations to the design and development of new materials, has been a topic of interest .
Electrochemical Methods
Specific Scientific Field
Summary of the Application
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including electrochemical methods .
Methods of Application or Experimental Procedures
Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
Results or Outcomes
The aim of this review is to categorize recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-3-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNVPMNYUHAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660345 | |
Record name | [3,3'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridine]-5-carbonitrile | |
CAS RN |
1802-33-1 | |
Record name | [3,3′-Bipyridine]-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,3'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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